8-Amino-2-methyl-4H-chromen-4-one
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Overview
Description
8-Amino-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-methyl-4H-chromen-4-one typically involves multi-step reactions. One common method includes the reaction of 2-methyl-4H-chromen-4-one with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
8-Amino-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Amino-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-Amino-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression. These interactions contribute to its biological effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-chromen-4-one: Lacks the amino group, resulting in different chemical properties and biological activities.
6-Amino-2-methyl-4H-chromen-4-one: Similar structure but with the amino group at a different position, leading to variations in reactivity and applications.
Chroman-4-one: A related compound with a different substitution pattern, exhibiting distinct biological activities.
Uniqueness
8-Amino-2-methyl-4H-chromen-4-one is unique due to the presence of both the amino and methyl groups, which confer specific reactivity and biological properties.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
8-amino-2-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,11H2,1H3 |
InChI Key |
IRTLOTLJJZRMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=CC=C2)N |
Origin of Product |
United States |
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